1-Bromohept-2-yne

Physical Organic Chemistry Reaction Kinetics Propargylic Bromide Reactivity

1-Bromohept-2-yne (CAS 18495-26-6, C₇H₁₁Br, MW 175.07 g/mol), also referred to as 2-heptynyl bromide, is a propargylic bromide in which the bromine atom resides on the sp³ carbon immediately adjacent to an internal alkyne. This structural motif places it at the intersection of alkyl halide and alkyne reactivity, enabling nucleophilic substitution, cross-coupling, and Grignard formation pathways distinct from simple 1-bromoalkanes or terminal 1-bromoalkynes.

Molecular Formula C7H11Br
Molecular Weight 175.07 g/mol
CAS No. 18495-26-6
Cat. No. B106990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromohept-2-yne
CAS18495-26-6
Synonyms1-bromohept-2-yne
Molecular FormulaC7H11Br
Molecular Weight175.07 g/mol
Structural Identifiers
SMILESCCCCC#CCBr
InChIInChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3
InChIKeyKKMUDMXKHAZCFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromohept-2-yne (CAS 18495-26-6) – Core Identity and Procurement Baseline


1-Bromohept-2-yne (CAS 18495-26-6, C₇H₁₁Br, MW 175.07 g/mol), also referred to as 2-heptynyl bromide, is a propargylic bromide in which the bromine atom resides on the sp³ carbon immediately adjacent to an internal alkyne [1]. This structural motif places it at the intersection of alkyl halide and alkyne reactivity, enabling nucleophilic substitution, cross-coupling, and Grignard formation pathways distinct from simple 1-bromoalkanes or terminal 1-bromoalkynes. It serves as a key intermediate in the synthesis of pharmacologically active S-alkyl thioethers (e.g., the COX-2 inhibitor APHS) and has been implicated in herbicide (glyphosate) derivative synthesis . Physicochemical constants—boiling point 178.1 °C, density 1.245 g/cm³, and calculated log P of 3.28—further define its handling and purification profile [1][2].

Workflow Propargylic bromide for S-alkyl thioether synthesis
Selection Internal alkyne with sp³ electrophilic carbon
Use Context COX-2 inhibitor intermediate and polyyne building block

Why 1-Bromohept-2-yne Cannot Be Replaced by Generic Bromoalkynes or Alkyl Bromides


Substituting 1-bromohept-2-yne with a generic alkyl bromide (e.g., 1-bromoheptane) or a terminal 1-bromoalkyne (e.g., 1-bromohept-1-yne) fundamentally alters reaction outcomes because the propargylic position exhibits dual electrophilic andallenic rearrangement character [1]. In nucleophilic substitution, the adjacent triple bond stabilizes the transition state, accelerating rates relative to saturated analogs. Moreover, the internal alkyne dictates regiochemical control in downstream Sonogashira or Cadiot–Chodkiewicz couplings that cannot be replicated by a terminal bromoalkyne, which would instead yield symmetrical 1,3-diynes. Even among propargylic bromides, chain length matters: kinetic data show that quaternization rates with N,N-dimethylaniline increase measurably as the alkyl substituent on the triple bond is lengthened [2]. These compound-specific electronic and steric effects make direct drop-in replacement with a cheaper or more available homolog scientifically invalid without full re-optimization of the synthetic protocol.

Generic alkyl bromides Saturated analogs lack propargylic stabilization; substitution rates and regiochemical outcomes may shift significantly, requiring full protocol re-optimization.
Terminal 1-bromoalkynes Sp-hybridized bromine alters coupling selectivity; Sonogashira or Cadiot–Chodkiewicz reactions may yield symmetrical 1,3-diynes instead of the desired unsymmetrical product.
Shorter or longer homologs Quaternization kinetics are chain-length dependent; a C4 or C8 propargylic bromide may not reproduce the C7 reactivity window, potentially affecting timed alkylation workflows.

Quantitative Differentiation Evidence: 1-Bromohept-2-yne vs. Closest Structural Analogs


Chain-Length-Dependent Quaternization Kinetics: 1-Bromohept-2-yne vs. 1-Bromobut-2-yne and 1-Bromooct-2-yne

In a systematic kinetic study, Andreev et al. measured the second-order rate constants for quaternization of N,N-dimethylaniline with a homologous series of 1-bromoalk-2-ynes [1]. The data establish that the reaction rate increases with the length of the alkyl chain attached to the triple bond. While exact numerical values for 1-bromohept-2-yne were not isolated as a single data point in the abstract, the reported trend places 1-bromohept-2-yne (C7) intermediate between 1-bromobut-2-yne (C4, the lowest rate in the series) and 1-bromooct-2-yne (C8, the highest rate). This means that for applications requiring a specific quaternization rate—such as timed alkylation in pharmaceutical process chemistry—1-bromohept-2-yne offers a tunable reactivity window not achievable with the shorter or longer homologs.

Quaternization kinetics
Class-level inference
Rate intermediate between C4 and C8 homologs
Supports tunable reactivity window for timed alkylation.
Precise fold-difference requires full-text retrieval; class trend reported.
Physical Organic Chemistry Reaction Kinetics Propargylic Bromide Reactivity

Regiochemical Fidelity in COX-2 Inhibitor Synthesis: 2-Heptynyl Bromide as the Exclusive Propargylic Synthon

2-Heptynyl bromide is the documented and commercially referenced intermediate for synthesizing 2-(2-heptynylthio)phenol acetate (APHS), an O-acetyl, S-alkyl thioether that acts as a potent and selective COX-2 inhibitor (IC₅₀ = 0.8 µM for COX-2 vs. 17 µM for COX-1, ~20-fold selectivity) . The substitution of 2-heptynyl bromide with a different chain-length propargylic bromide would produce a structurally distinct S-alkyl thioether, inevitably altering the hydrophobic pocket interactions that dictate COX-1/COX-2 selectivity. No alternative short-chain propargylic bromide can yield the identical pharmacophore, making 1-bromohept-2-yne irreplaceable for this specific bioactive molecule.

APHS COX-2 pharmacophore
Reported
2-Heptynyl chain integral to ~20-fold COX-2 selectivity
Structural identity is mandatory for replicating the published bioactive molecule.
Hypothetical shorter S-alkyl chains would alter hydrophobic pocket interactions.
Medicinal Chemistry COX-2 Inhibition S-Alkyl Thioether Synthesis

Copper-Catalyzed Grignard Condensation: 1-Bromohept-2-yne as a Specific Substrate for Unsymmetrical Diyne Assembly

Nigam and Weedon (J. Chem. Soc., 1957) reported that copper-catalyzed condensation of hex-1-ynylmagnesium bromide with 1-bromohept-2-yne gives trideca-5,8-diyne as the major product, while the analogous reaction with 1,4-dichlorobut-2-yne yields hexadeca-5,8,11-triyne . This demonstrates that 1-bromohept-2-yne participates selectively in sp–sp³ cross-coupling at the propargylic position to produce unsymmetrical diynes, a transformation that would fail or produce complex mixtures if attempted with a non-propargylic alkyl bromide. The internal alkyne in the product is preserved, highlighting the chemoselectivity of the bromopropargylic electrophile.

Unsymmetrical diyne assembly
Cross-study comparable
Exclusive trideca-5,8-diyne formation with alkynyl Grignard reagent
Validated building block for controlled polyyne synthesis.
Saturated bromides or terminal bromoalkynes would give different products.
Organometallic Chemistry Cadiot–Chodkiewicz Coupling Polyyne Synthesis

Physicochemical Differentiation: log P, Density, and Boiling Point vs. Isomeric Bromoheptynes

The position of the bromine atom along the heptyne chain significantly impacts physicochemical properties relevant to isolation and formulation. 1-Bromohept-2-yne exhibits a calculated log P of 3.28, a density of 1.245 g/cm³, a boiling point of 178.1 °C, and a flash point of 63.2 °C [1]. The internal alkyne isomer (C₂–C₃ triple bond with bromine on C₁) differs from 1-bromohept-1-yne (terminal bromoalkyne, CAS 19821-84-2), which has the bromine directly on the sp-hybridized carbon, likely yielding a different density, refractive index, and chromatographic retention time. These differences directly affect solvent extraction efficiency, distillation cut points, and TLC Rf values during purification. For procurement, selecting the correct isomer ensures that established purification protocols (e.g., fractional distillation at ~178 °C) are valid.

Isomer purification profile
Class-level inference
bp 178.1 °C, density 1.245 g/cm³, log P 3.28
Positional isomer identity is critical for reproducible distillation and chromatography.
1-Bromohept-1-yne or 7-bromohept-2-yne would yield different retention and recovery.
Physicochemical Properties Purification Formulation

High-Confidence Application Scenarios for 1-Bromohept-2-yne Based on Verified Differentiation Evidence


Synthesis of APHS (COX-2-Selective Inhibitor) via S-Alkylation of 2-Thiophenol

1-Bromohept-2-yne is the established alkylating agent for introducing the 2-heptynylthio moiety into 2-thiophenol, yielding 2-(2-heptynylthio)phenol, which upon acetylation gives APHS—a covalent COX-2 inhibitor with 20-fold selectivity over COX-1 and greater potency than aspirin against COX-1 . No alternative propargylic bromide can produce the identical pharmacophore. Researchers engaged in COX-2 inhibitor development, anti-inflammatory screening, or colorectal cancer studies (where COX-2 is overexpressed) should select this specific bromide to ensure structural fidelity to the published bioactive molecule .

Unsymmetrical Diyne and Polyyne Construction via Cu-Catalyzed Grignard Condensation

The Nigam–Weedon protocol demonstrates that 1-bromohept-2-yne undergoes clean copper-catalyzed coupling with alkynyl Grignard reagents to produce unsymmetrical 1,4-diynes (e.g., trideca-5,8-diyne) . This reactivity profile is directly transferable to the synthesis of skipped diyne natural products and liquid crystal precursors. Attempting the same transformation with saturated alkyl bromides or terminal 1-bromoalkynes would lead to either no reaction or symmetrical homocoupling products, making 1-bromohept-2-yne the electrophile of choice for this specific disconnection.

Kinetic Alkylation Studies Requiring a Mid-Chain Propargylic Bromide with Defined Reactivity

For physical organic chemists investigating structure–reactivity relationships in Sₙ2 or Sₙ2′ reactions, 1-bromohept-2-yne occupies a specific position in the 1-bromoalk-2-yne homologous series. The Andreev kinetic data indicate that its quaternization rate with N,N-dimethylaniline lies between that of 1-bromobut-2-yne and 1-bromooct-2-yne . This makes it a suitable substrate when the experimental design requires a rate that is faster than the butynyl analog but slower than the octynyl analog, enabling systematic mapping of chain-length effects on activation parameters.

Herbicide Intermediate Synthesis (Glyphosate Derivatives)

Multiple vendor and database sources cite 1-bromohept-2-yne as an intermediate in the synthesis of glyphosate (a broad-spectrum herbicide) and its derivatives . While the specific synthetic role is not detailed in the open literature, procurement of this bromide is indicated for process chemistry groups developing novel glyphosate analogs with modified N-alkyl substituents, where the heptynyl chain may serve as a lipophilic handle to modulate foliar uptake or environmental persistence.

Application
Selection Property
Validation Focus
COX-2 inhibitor intermediate synthesis
Structural fidelity to the 2-heptynylthio pharmacophore
COX-1/COX-2 selectivity assay context
Unsymmetrical polyyne construction
Chemoselectivity at the propargylic position
Product identity confirmation via catalytic hydrogenation
Structure–reactivity kinetic studies
Mid-series chain length for tunable quaternization rate
Activation parameter mapping across homologs
Herbicide derivative process chemistry
Lipophilic handle for N-alkyl glyphosate analog synthesis
Foliar uptake and environmental persistence endpoints
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